Tetrabenazine is a synthetic organic compound belonging to the class of benzoquinolizines. Its primary role in scientific research is as a pharmacological tool for investigating monoaminergic neurotransmission, particularly in the context of hyperkinetic movement disorders [].
Synthesis Analysis
Tetrabenazine can be synthesized through a multistep process involving the condensation of an appropriately substituted benzaldehyde with cyclohexane-1,3-dione, followed by a series of reduction, cyclization, and deprotection steps []. The synthesis can be tailored to produce either enantiomer of Tetrabenazine, racemic mixtures, or diastereomeric mixtures, depending on the specific requirements of the research [].
Molecular Structure Analysis
Tetrabenazine's molecular structure is characterized by a tricyclic benzoquinolizine core, with a methoxy group and an isobutyl substituent attached to the aromatic ring. The stereochemistry at the C2, C3, and C11b positions is crucial for its biological activity []. The absolute configuration of (+)-α-Dihydrotetrabenazine, the active metabolite of Tetrabenazine, is 2R, 3R, 11bR [].
Mechanism of Action
Tetrabenazine exerts its primary effect by reversibly binding to Vesicular Monoamine Transporter 2 (VMAT2) []. This binding inhibits the uptake of monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles, effectively depleting their concentrations in the synaptic cleft []. This depletion of monoamines, particularly dopamine, is thought to be responsible for its therapeutic effects in movement disorders [].
Physical and Chemical Properties Analysis
Tetrabenazine exists as a white to off-white crystalline powder []. It is soluble in organic solvents like methanol and ethanol, but sparingly soluble in water []. Tetrabenazine is sensitive to light and acidic conditions, requiring careful storage and handling [].
Applications
Monoaminergic Neurotransmission: Its use as a VMAT2 inhibitor allows researchers to investigate the role of monoamines in various neurological and psychiatric conditions [].
Hyperkinetic Movement Disorders: By studying Tetrabenazine's effects on chorea, tics, and other involuntary movements, researchers gain insights into the pathophysiology of these conditions and explore potential therapeutic targets [].
Animal Models of Depression: Tetrabenazine's ability to deplete monoamines, particularly dopamine, makes it valuable for inducing depressive-like symptoms in rodents, facilitating research into the neurochemical basis of depression and potential antidepressant treatments [].
Photoaffinity Labeling: Iodinated azido derivatives of Tetrabenazine have been utilized as photoaffinity probes to identify and characterize the monoamine transporter in various tissues, contributing to our understanding of monoaminergic neurotransmission [].
Future Directions
Developing Enantiomer-Specific Applications: Investigating the distinct pharmacological profiles of (+)-Tetrabenazine and (−)-Tetrabenazine could lead to more targeted therapeutic interventions with potentially fewer side effects [].
Understanding Long-Term Effects and Safety Profile: Continued research on Tetrabenazine's long-term safety and efficacy in various patient populations is crucial for optimizing its clinical use and minimizing potential risks [].
Related Compounds
(+)-α-Dihydrotetrabenazine
Compound Description: (+)-α-Dihydrotetrabenazine is the primary active metabolite of tetrabenazine. It is a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, primarily responsible for tetrabenazine's pharmacological activity. [] []
Relevance: (+)-α-Dihydrotetrabenazine is a key metabolite of tetrabenazine and exhibits a significantly stronger binding affinity to VMAT2 compared to tetrabenazine itself. This highlights its crucial role in mediating tetrabenazine's therapeutic effects. [, , ]
Relevance: While structurally similar to the active (+)-α-dihydrotetrabenazine, (−)-α-dihydrotetrabenazine demonstrates different pharmacological properties, including reduced VMAT2 inhibition and interaction with dopamine and serotonin receptors. This difference highlights the stereoselectivity of tetrabenazine's mechanism of action. []
(+)-β-Dihydrotetrabenazine
Compound Description: (+)-β-Dihydrotetrabenazine is another stereoisomeric metabolite of tetrabenazine, formed alongside α-dihydrotetrabenazine. It displays potent VMAT2 inhibition but is found in lower concentrations in circulation compared to (−)-α-dihydrotetrabenazine. []
Relevance: (+)-β-Dihydrotetrabenazine contributes to the overall VMAT2 inhibition achieved with tetrabenazine administration, although its lower circulating levels compared to (−)-α-dihydrotetrabenazine suggest a potentially smaller role in its therapeutic effect. []
(−)-β-Dihydrotetrabenazine
Compound Description: (−)-β-Dihydrotetrabenazine is a stereoisomer of (+)-β-dihydrotetrabenazine and a metabolite of tetrabenazine. Limited information is available on its specific pharmacological properties. []
Deutetrabenazine
Compound Description: Deutetrabenazine (Austedo®) is a deuterated form of tetrabenazine, specifically designed to have a longer half-life and improved pharmacokinetic profile compared to the parent compound. Like tetrabenazine, it acts as a VMAT2 inhibitor, leading to a reduction in chorea associated with Huntington’s disease. [, , ]
Relevance: Deutetrabenazine represents a second-generation VMAT2 inhibitor, structurally derived from tetrabenazine but with improved pharmacokinetic properties due to deuterium substitution. This modification results in a longer duration of action and potentially fewer side effects. [, , ]
Valbenazine
Compound Description: Valbenazine (Ingrezza®) is another VMAT2 inhibitor developed as a treatment for tardive dyskinesia. Unlike tetrabenazine, which metabolizes into multiple dihydrotetrabenazine isomers, valbenazine primarily metabolizes to (+)-α-dihydrotetrabenazine, potentially leading to a more favorable side effect profile. [, ]
Relevance: Valbenazine, though structurally distinct from tetrabenazine, shares the same therapeutic target, VMAT2. The key difference lies in their metabolic pathways, with valbenazine preferentially converting to the more active and potentially better-tolerated (+)-α-dihydrotetrabenazine. [, ]
Ketanserin
Compound Description: Ketanserin is a drug primarily known for its serotonin 5-HT2A receptor antagonism, used in treating hypertension and Raynaud's phenomenon. Interestingly, research suggests that ketanserin also binds to the tetrabenazine binding site on VMAT2. []
Relevance: Despite their structural differences, ketanserin's interaction with the tetrabenazine binding site on VMAT2 suggests a potential overlap in their pharmacological activities. This finding highlights the complexity of drug-receptor interactions and potential off-target effects. []
Sparingly soluble In water, 343.5 mg/L at 25 °C (est) Sparingly soluble in water Soluble in ethanol 3.61e-01 g/L
Synonyms
Tetrabenazine; trade names Nitoman and Xenazin
Canonical SMILES
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Isomeric SMILES
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TCO-amine hydrochloride is a simple building block containing a TCO moiety and a free amine. This reagent can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) with the TCO moiety through a stable amide bond in the presence of of activators (e.g. EDC, or DCC). The low mass weight will add minimal spacer to modified molecules.
TCMTB is an antimicrobial agent used as a substitute for chlorophenols in industrial applications. Biocide used in the leather, pulp and paper, and water-treatment industries.
TC-O 9311 is an agonist of the orphan G protein-coupled receptor GPR139 (EC50 = 39 nM in a calcium mobilization assay). It is selective for GPR139 over a panel of 90 additional targets. TC-O 9311 (1 μM) inhibits cell death induced by 1-methyl-4-phenylpyridinium (MPP+), but not 6-hydroxydopamine (6-OHDA;), in primary dopaminergic midbrain neurons. TC-O9311 is a potent GPR139 agonist (EC50 = 39 nM in CHO-K1 cells expressing human GPR139).
TCO-C3-PEG3-C3-amine is is a simple PEG derivative containing a TCO moiety and a free amine. This reagent can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) with the TCO moiety through a stable amide bond in the presence of of activators (e.g. EDC, or DCC). Hydrophilic PEG spacer improves water solubility.
TCN 201 is a selective antagonist of NMDA receptors containing the NR2A subunit (pIC50s = 6.8 and <4.3 for human recombinant NR2A and NR2B, respectively). It has been shown to bind to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 binding domains, thereby reducing glycine signal transduction and inhibiting NMDA receptor function. Selective NMDA receptor antagonist TCN-201 is a selective antagonist of NMDA receptors containing the NR2A subunit. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner.
TCO-NHS ester is an amine-reactive reagent containing the TCO moiety and a NHS ester. This reagent can be used to modify an amine-containing molecules. The specially formulated crystalline producty enables easy handling andan extended shelf life. TCO-NHS Ester is supplied as single axial (major) diastereomer.